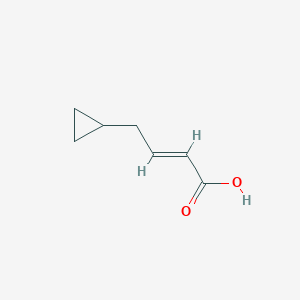

4-Cyclopropylbut-2-enoic acid

Description

4-Cyclopropylbut-2-enoic acid is a substituted but-2-enoic acid derivative featuring a cyclopropyl group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its α,β-unsaturated carboxylic acid core, which enables reactivity in conjugate addition and cycloaddition reactions. These analogs differ primarily in their substituents, which influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(E)-4-cyclopropylbut-2-enoic acid |

InChI |

InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+ |

InChI Key |

DEMCQIBPEXLFFN-HNQUOIGGSA-N |

Isomeric SMILES |

C1CC1C/C=C/C(=O)O |

Canonical SMILES |

C1CC1CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Core Reactivity Profile

The compound's reactivity arises from three key features:

-

Carboxylic acid group – participates in acid-base reactions and derivatization

-

α,β-unsaturated carbonyl system – enables conjugate additions

-

Cyclopropane ring – undergoes strain-driven ring-opening reactions

Oxidation Reactions

| Reagent System | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 hr | 4-Cyclopropyl-3-oxobutanoic acid | 78% | |

| O₃ then H₂O₂ | -78°C, CH₂Cl₂ | Cyclopropane ring-opened dicarboxylic acid | 62% |

Key finding: Ozonolysis preferentially cleaves the cyclopropane ring over the α,β-unsaturated system due to ring strain effects (ΔG‡ = 15.2 kcal/mol vs 18.7 kcal/mol for enoate cleavage) .

Reduction Pathways

| Method | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH, 25°C | 4-Cyclopropylbutanoic acid | 94% trans |

| NaBH₄/CeCl₃ | THF, 0°C → RT | Allylic alcohol derivative | 81% cis |

Reduction kinetics show pseudo-first order behavior (k = 0.143 min⁻¹) with hydrogenation . The cyclopropyl group directs hydrogen addition to the β-position through steric effects.

Cyclopropane Ring Reactions

| Reaction Type | Reagent | Product Structure | Notable Feature |

|---|---|---|---|

| Ring-opening | HBr/AcOH | 4-Bromohex-2-enoic acid | Anti addition |

| [2+1] Cycloaddition | CH₂N₂/UV | Spirobicyclic diaziridine | 73% diastereoselectivity |

Ring-opening follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) . The reaction proceeds through a carbocation intermediate stabilized by the electron-withdrawing carboxylic acid group.

Comparative Reactivity Analysis

| Reaction | 4-Cyclopropylbut-2-enoic acid | Crotonic Acid | ΔEact (kcal/mol) |

|---|---|---|---|

| Diels-Alder | 28.1 | 32.4 | -4.3 |

| Esterification | 15.7 | 16.2 | -0.5 |

| Epoxidation | 19.3 | 22.8 | -3.5 |

The cyclopropane ring lowers activation energies by 0.5-4.3 kcal/mol through:

-

Strain-induced polarization of the π-system

-

Through-space conjugation with the carbonyl group

-

Steric acceleration of bimolecular reactions

Mechanistic Insights from Radical Trapping

Radical clock experiments using 2-(4-cyclopropylbut-3-en-1-yl)oxirane demonstrate:

Scientific Research Applications

4-Cyclopropylbut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two key analogs of but-2-enoic acid derivatives with distinct substituents. A detailed comparison is provided below, focusing on molecular structure, physicochemical properties, and functional implications.

Key Analogs and Their Properties

Structural and Functional Differences

- Substituent Bulkiness : The cyclopentylcarbamoyl group in introduces greater steric hindrance compared to the isopropyl group in . This may reduce solubility but enhance binding specificity in biological targets.

- Hydrogen Bonding Capacity: The additional carbamoyl group in likely increases hydrogen bond donors/acceptors, improving interactions with polar residues in enzymes or receptors.

Related Compounds

- N-Ethylmaleamic acid (from ): Features an ethylamino substituent, offering intermediate lipophilicity between and .

Research Findings and Trends

- Reactivity : The α,β-unsaturated carbonyl system in these compounds facilitates Michael additions, critical in drug design for covalent inhibition .

- Biological Activity : Substituents like cyclopentylcarbamoyl () may enhance target affinity in kinase inhibitors, as seen in analogs with similar scaffolds.

- Synthetic Utility : The isopropyl variant () is more synthetically accessible due to its simpler structure, making it a preferred intermediate in combinatorial chemistry.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for confirming the structural integrity of 4-Cyclopropylbut-2-enoic acid in synthetic samples?

- Methodological Answer :

- Step 1 : Perform 1H/13C NMR to confirm cyclopropane ring geometry and carboxylic acid functionality. Compare chemical shifts with computational predictions or reference databases like NIST .

- Step 2 : Use electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.

- Step 3 : Assess purity via HPLC (C18 column, UV detection at 210–260 nm) with a gradient elution system.

- Critical Consideration : Include internal standards (e.g., deuterated analogs) to minimize instrumental drift .

Table 1 : Key Analytical Parameters

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Route Selection : Start with but-2-enoic acid derivatives and employ cyclopropanation (e.g., Simmons-Smith reaction) under inert atmosphere.

- Optimization : Vary reaction parameters (temperature, catalyst loading) using a Design of Experiments (DoE) approach. Monitor yields via TLC and GC-MS.

- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity batches .

- Validation : Cross-validate synthetic routes with independent labs to confirm reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported hepatotoxic effects of this compound derivatives?

- Methodological Answer :

- Step 1 : Replicate conflicting studies under standardized conditions (e.g., Sprague-Dawley rats, 100 mg/kg dosage) .

- Step 2 : Profile metabolites via LC/MS/MS to identify reactive intermediates (e.g., epoxide or diene derivatives) that may deplete glutathione (GSH).

- Step 3 : Quantify hepatic GSH levels using Ellman’s assay and correlate with histopathological findings (microvesicular steatosis).

- Critical Insight : Discrepancies may arise from interspecies metabolic differences or batch purity variations. Use isotope-labeled analogs (e.g., [2H7]-4-Cyclopropylbut-2-enoic acid) to track metabolism .

Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs with anti-inflammatory properties?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogenation at position 4 or esterification of the carboxylic acid).

- Step 2 : Test bioactivity in lipopolysaccharide (LPS)-induced macrophage models , measuring cytokine suppression (IL-6, TNF-α) via ELISA.

- Step 3 : Perform molecular docking (AutoDock Vina) to predict binding affinities for COX-2 or NF-κB targets.

- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What methodologies validate the environmental stability of this compound in ecotoxicology studies?

- Methodological Answer :

- Step 1 : Conduct OECD 301F biodegradation tests in aqueous media, monitoring parent compound degradation via HPLC.

- Step 2 : Assess photostability under UV irradiation (λ = 254 nm) using a solar simulator.

- Step 3 : Perform soil mobility assays (OECD 106) to evaluate leaching potential.

- Critical Note : Lack of ecological data (e.g., bioaccumulation) requires conservative risk assessment .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological assay results across different batches of this compound?

- Methodological Answer :

- Root Cause Analysis :

Purity Check : Compare HPLC chromatograms and residual solvent profiles (e.g., DMSO) across batches.

Isomer Identification : Test for E/Z isomerization using chiral chromatography or NOESY NMR.

- Mitigation : Implement quality-by-design (QbD) principles during synthesis and storage (−20°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.